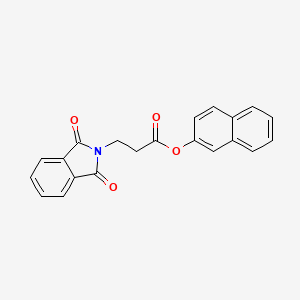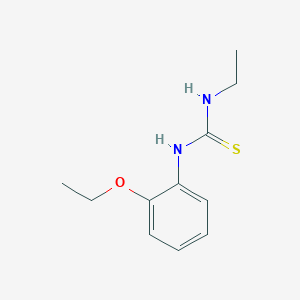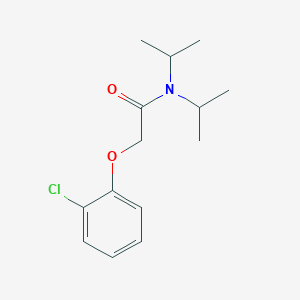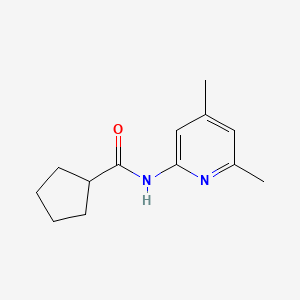
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as NDPP, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. NDPP is a derivative of isoindoline-1,3-dione and is known to possess a variety of biological and pharmacological properties.
Mécanisme D'action
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate works by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine in the brain. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and increasing antioxidant activity. Additionally, this compound has been shown to have potential applications in the treatment of cancer, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several advantages for use in lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of specific enzymes. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, including further studies on its mechanism of action, potential therapeutic applications in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential use in other fields, such as materials science.
Méthodes De Synthèse
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be synthesized using a variety of methods, including the reaction of 2-naphthol with phthalic anhydride and subsequent reaction with ethyl acrylate. This method yields this compound with a high yield and purity, making it a popular choice for researchers.
Applications De Recherche Scientifique
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
naphthalen-2-yl 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-19(26-16-10-9-14-5-1-2-6-15(14)13-16)11-12-22-20(24)17-7-3-4-8-18(17)21(22)25/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJHGQZIEWRJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)




![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)